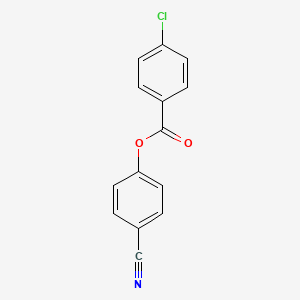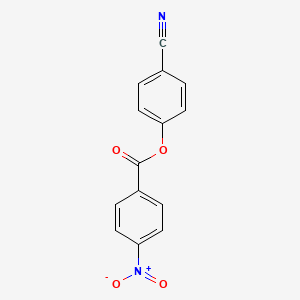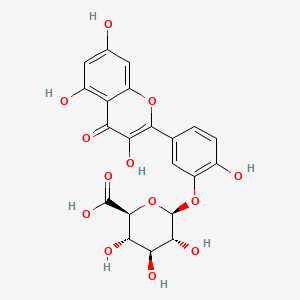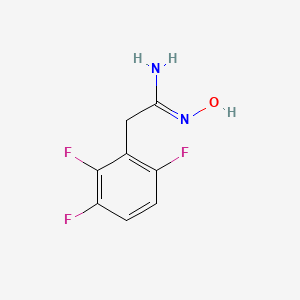
N'-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a trifluorophenyl group, and an ethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide typically involves the reaction of 2,3,6-trifluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to further reactions to introduce the ethanimidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide group can be reduced to form amine derivatives.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluorophenyl derivatives.
Scientific Research Applications
N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N’-Hydroxy-2-(2,3,4-trifluorophenyl)ethanimidamide
- N’-Hydroxy-2-[3-(trifluoromethyl)phenoxy]ethanimidamide
Comparison: N’-Hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide is unique due to the specific positioning of the trifluorophenyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.
Properties
CAS No. |
333748-82-6 |
|---|---|
Molecular Formula |
C8H7F3N2O |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
N'-hydroxy-2-(2,3,6-trifluorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H7F3N2O/c9-5-1-2-6(10)8(11)4(5)3-7(12)13-14/h1-2,14H,3H2,(H2,12,13) |
InChI Key |
SEBMKDXYDRLZNW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1F)CC(=NO)N)F)F |
Isomeric SMILES |
C1=CC(=C(C(=C1F)C/C(=N/O)/N)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=NO)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B1655146.png)
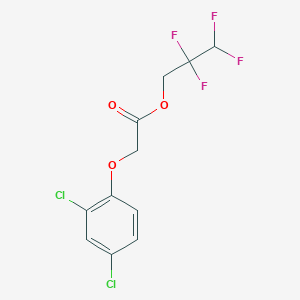
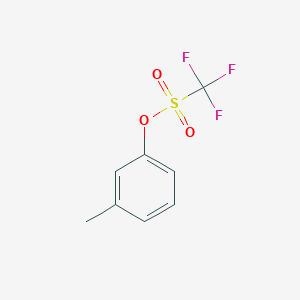
![4-[(2-bromophenyl)methoxy]benzohydrazide](/img/structure/B1655149.png)



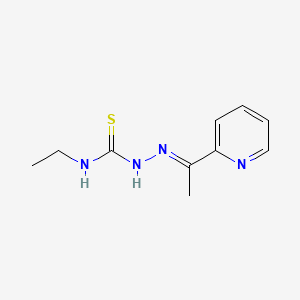

![3,4-dihydroxybenzaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B1655160.png)
